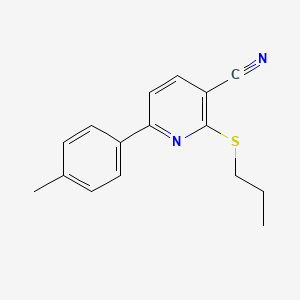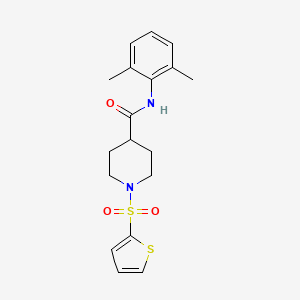
N-(2,6-difluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a thiophene sulfonyl group, and a difluorophenyl moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Thiophene Sulfonyl Group: The thiophene-2-sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base like triethylamine.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic substitution reaction using 2,6-difluorobenzene and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the piperidine derivative and an appropriate amine.
Industrial Production Methods
Industrial production of N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Difluorophenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives, thiophene sulfonyl compounds, and difluorophenyl-containing molecules.
Uniqueness
Structural Complexity: The combination of a piperidine ring, thiophene sulfonyl group, and difluorophenyl moiety is unique and contributes to its distinct chemical properties.
Properties
Molecular Formula |
C16H16F2N2O3S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H16F2N2O3S2/c17-12-5-1-6-13(18)15(12)19-16(21)11-4-2-8-20(10-11)25(22,23)14-7-3-9-24-14/h1,3,5-7,9,11H,2,4,8,10H2,(H,19,21) |
InChI Key |
HUWMDPDIKJOLID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)
![1-(benzylsulfonyl)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984208.png)

![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984217.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984224.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984232.png)

![5-(3-fluoro-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984247.png)
![1-methyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14984261.png)
![3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14984263.png)
![4-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B14984269.png)
![2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14984284.png)
